

# An In-depth Technical Guide to Diethyl 4-oxocyclohexane-1,1-dicarboxylate

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## Compound of Interest

**Compound Name:** *Diethyl 4-oxocyclohexane-1,1-dicarboxylate*

**Cat. No.:** *B1305835*

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## Abstract

This technical guide provides a comprehensive overview of **Diethyl 4-oxocyclohexane-1,1-dicarboxylate**, a key organic building block. The document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and available spectral data. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating its application in the design and synthesis of novel molecules.

## Chemical Identity and Nomenclature

The compound of focus is systematically named **diethyl 4-oxocyclohexane-1,1-dicarboxylate** according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is a cyclic keto-diester that serves as a versatile intermediate in various organic syntheses.

Table 1: IUPAC Name and Synonyms

Type	Identifier
IUPAC Name	diethyl 4-oxocyclohexane-1,1-dicarboxylate[1]
Synonym	4-oxo-1,1-Cyclohexanedicarboxylic acid 1,1-diethyl ester[1]
Synonym	4-Oxo-1,1-cyclohexanedicarboxylic acid diethyl ester
Synonym	4,4-Bis(ethoxycarbonyl)cyclohexanone
CAS Number	55704-60-4[2][3]

## Physicochemical and Spectral Data

A summary of the key quantitative data for **diethyl 4-oxocyclohexane-1,1-dicarboxylate** is presented below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 2: Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O <sub>5</sub>	[1][3]
Molecular Weight	242.27 g/mol	[1][3]
Boiling Point	175 °C at 0.5 mmHg	
Density	1.155 g/cm <sup>3</sup>	[4]
Physical Form	Solid	
Purity	≥95%	[1][3]
Storage	Store at room temperature.	

Table 3: Spectral Data

Spectrum Type	Data
<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	$\delta$ (ppm): 4.24 (4H, q, $J$ = 7.12 Hz), 2.44 (4H, t, $J$ =6.56 Hz), 2.37 (4H, t, $J$ =6.41 Hz), 1.27 (6H, t, $J$ =7.17 Hz)[2]
<sup>13</sup> C NMR	Data not available in the searched literature.
Infrared (IR)	Data not available in the searched literature.

## Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of **diethyl 4-oxocyclohexane-1,1-dicarboxylate** is provided below. This procedure is based on established laboratory methods. [2]

## Materials and Reagents

- 4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol)
- Pyridine
- Acetic anhydride
- 95% Ethanol
- Water
- Solid potassium carbonate (12.9 g, 93.6 mmol)
- Ether
- Magnesium sulfate

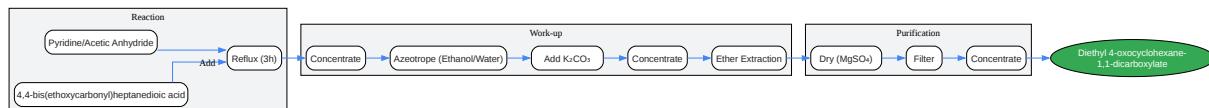
## Procedure

- Reaction Setup: To 23.6 g (78 mmol) of 4,4-bis(ethoxycarbonyl)heptanedioic acid, add 100 mL of a premixed 10% (v/v) solution of pyridine in acetic anhydride.

- Reflux: Place the reaction mixture in a preheated oil bath and heat to reflux with continuous stirring for 3 hours.
- Work-up:
  - After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
  - Azeotrope the resulting oil twice with 300 mL of 95% ethanol and 300 mL of water.
  - Subsequently, treat the mixture with 12.9 g (93.6 mmol) of solid potassium carbonate.
  - Concentrate the mixture under reduced pressure to remove the ethanol.
  - Dilute the remaining aqueous layer with water to redissolve any solids.
  - Extract the aqueous layer twice with 150 mL portions of ether.
- Purification:
  - Combine the organic phases and dry them over magnesium sulfate.
  - Filter the solution and concentrate the filtrate under reduced pressure.
- Product: The final product, 4-oxo-1,1-cyclohexanedicarboxylic acid 1,1-diethyl ester, is obtained as an amber-colored oil (11.82 g, 48.8 mmol, 62.9% yield).

## Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **diethyl 4-oxocyclohexane-1,1-dicarboxylate**.



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